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Compound of Interest

Terazosin dimer impurity
dihydrochloride

Cat. No.: B592426

Compound Name:

Technical Guide: Terazosin Dimer Impurity
Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure,
synthesis, and analytical methodologies related to Terazosin dimer impurity
dihydrochloride. This information is critical for the robust quality control and assurance of
Terazosin, a widely used pharmaceutical for the treatment of benign prostatic hyperplasia
(BPH) and hypertension.

Chemical Identity and Structure

Terazosin dimer impurity dihydrochloride, also known as Terazosin Related Compound C or
Terazosin EP Impurity E, is a process-related impurity that can form during the synthesis of
Terazosin.

The chemical name for the free base of this impurity is 2,2'-(1,4-Piperazinediyl)bis[6,7-
dimethoxy-4-quinazolinamine]. The dihydrochloride salt is the common form in which this
impurity is referenced.

Chemical Structure
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The chemical structure of the Terazosin dimer impurity free base is presented below. It consists
of two 4-amino-6,7-dimethoxyquinazoline moieties linked by a piperazine ring.

Caption: Chemical structure of Terazosin dimer impurity (free base).

Physicochemical Data

The following table summarizes the key physicochemical data for Terazosin dimer impurity and
its dihydrochloride salt.

Property Data (Free Base) Data (Dihydrochloride Salt)

1,4-Bis(4-amino-6,7-
2,2'-(1,4-Piperazinediyl)bis[6,7-  dimethoxy-2-

dimethoxy-4-quinazolinamine] quinazolinyl)piperazine

Chemical Name

dihydrochloride

Terazosin Related Compound

Synenyms C, Terazosin EP Impurity E -

CAS Number 102839-00-9 1486464-41-8
Molecular Formula C24H28NsOa4 C24H28Ns0a4-2HCI
Molecular Weight 492.53 g/mol 565.45 g/mol
Appearance Off-White Powder Off-White Powder

Formation and Synthesis

The Terazosin dimer impurity is primarily formed as a process-related impurity during the
synthesis of Terazosin. The likely formation pathway involves the reaction of two molecules of
the key intermediate, 2-chloro-4-amino-6,7-dimethoxyquinazoline, with one molecule of
piperazine. This typically occurs when piperazine is present as a starting material or an
impurity.
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2-chloro-4-amino-6,7-dimethoxyquinazoline (2 molecules)) [Piperazine (1 molecule))

N-substitution

[Terazosin Dimer Impurita
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Caption: Potential formation pathway of Terazosin dimer impurity.

Representative Synthesis Protocol

While a specific, validated protocol for the synthesis of this impurity standard is not publicly
available, a representative procedure can be inferred from the synthesis of Terazosin and
related compounds. This protocol is intended for research and analytical standard preparation
purposes.

Materials:

2-chloro-4-amino-6,7-dimethoxyquinazoline

Piperazine

A high-boiling point solvent (e.g., n-butanol, dimethylformamide)

A non-nucleophilic base (e.g., diisopropylethylamine), if necessary to scavenge HCI

Hydrochloric acid solution (for salt formation)

Appropriate solvents for purification (e.g., methanol, ethanol, acetonitrile)

Procedure:

 In a round-bottom flask, dissolve 2-chloro-4-amino-6,7-dimethoxyquinazoline in the chosen
high-boiling point solvent.
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e Add piperazine to the solution. The molar ratio of the quinazoline derivative to piperazine
should be approximately 2:1.

e |f a base is used, add it to the reaction mixture.

e Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction
progress by a suitable technique like Thin Layer Chromatography (TLC) or High-
Performance Liquid Chromatography (HPLC).

e Upon completion, cool the reaction mixture to room temperature to allow for the precipitation
of the product.

o Collect the solid product by filtration and wash with a suitable solvent to remove unreacted
starting materials and by-products.

e The crude product can be further purified by recrystallization from an appropriate solvent
system.

o For the preparation of the dihydrochloride salt, dissolve the purified free base in a suitable
solvent (e.g., ethanol) and add a stoichiometric amount of hydrochloric acid. The
dihydrochloride salt will precipitate and can be collected by filtration, washed, and dried.

Note: This is a generalized procedure and may require optimization of reaction times,
temperatures, and purification methods.

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) is the most common and effective technique
for the detection, identification, and quantification of Terazosin and its impurities, including the
dimer impurity.[1]

Typical HPLC Method for Impurity Profiling

The following outlines a typical reversed-phase HPLC method suitable for the analysis of
Terazosin and its related compounds.[1]

Chromatographic Conditions:
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Parameter Typical Conditions

Column C18, 250 mm x 4.6 mm, 5 um particle size

A gradient mixture of a buffered aqueous phase

(e.g., ammonium acetate buffer) and an organic
Mobile Phase modifier (e.g., acetonitrile or methanol). The

specific gradient should be optimized for

adequate separation.

Flow Rate 1.0 - 1.5 mL/min
Detection UV at 254 nm
Injection Volume 20 pL

Ambient or controlled at a specific temperature

Column Temperature
(e.g., 30 °C)

System Suitability:

Before sample analysis, the performance of the chromatographic system must be verified. Key
parameters include:

o Resolution: The resolution between the Terazosin peak and the nearest eluting impurity peak
should be not less than 1.5.[1]

 Tailing Factor: The tailing factor for the Terazosin peak should be not more than 2.0.[1]

» Relative Standard Deviation (RSD): The RSD for replicate injections of a standard solution
should be not more than 2.0% for the peak area of Terazosin.[1]

Relative Retention Time (RRT):

The identification of impurities is often based on their Relative Retention Time (RRT) with
respect to the main Terazosin peak. The RRT is a critical parameter in impurity profiling.[1]

Experimental Workflow for Analysis

The general workflow for the analysis of Terazosin impurities using HPLC is depicted below.
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Caption: Experimental workflow for HPLC analysis of Terazosin impurities.

Conclusion

The effective identification and control of impurities such as the Terazosin dimer are
fundamental to ensuring the quality, safety, and efficacy of Terazosin drug products. This
technical guide provides essential information on the chemical structure, formation, and
analytical control of Terazosin dimer impurity dihydrochloride to support researchers,
scientists, and drug development professionals in their quality control and drug development
efforts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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